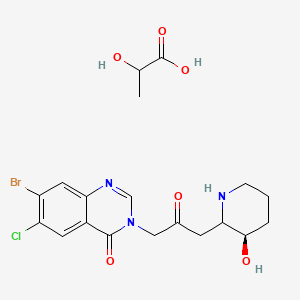

Halofuginone lactate

説明

“Halofuginone lactate” is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “Halofuginone lactate” typically involves multi-step organic reactions. The starting materials might include brominated and chlorinated aromatic compounds, piperidine derivatives, and other organic reagents. Common reaction conditions could involve:

Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.

Temperature: Reactions might be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:

Continuous flow reactors: For better control over reaction conditions.

Purification techniques: Such as recrystallization, chromatography, or distillation.

化学反応の分析

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to more saturated compounds.

科学的研究の応用

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating diseases like cancer, bacterial infections, or neurological disorders.

Industry

Industrially, these compounds could be used in the development of pharmaceuticals, agrochemicals, or as intermediates in chemical manufacturing.

作用機序

The mechanism of action of “Halofuginone lactate” would depend on its specific biological target. Generally, quinazolinone derivatives might interact with enzymes or receptors, inhibiting their activity or modulating signaling pathways.

類似化合物との比較

Similar Compounds

- 6-Chloro-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one

- 7-Bromo-3-(3-((3R)-3-hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one

Uniqueness

The presence of both bromine and chlorine atoms in the compound might confer unique reactivity and biological activity compared to similar compounds with only one halogen substituent.

生物活性

Halofuginone lactate is a synthetic derivative of the natural alkaloid febrifugine, primarily recognized for its antiprotozoal properties, particularly against Cryptosporidium parvum. This compound has garnered attention in both veterinary and medical fields due to its diverse biological activities, including anti-inflammatory and anticancer effects. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

This compound exhibits its biological effects through several key mechanisms:

- Inhibition of tRNA Synthetase : Halofuginone binds to the glutamyl-prolyl-tRNA synthetase (EPRS), inhibiting prolyl-tRNA synthetase activity. This interaction leads to an accumulation of uncharged tRNA, mimicking reduced cellular proline availability, which is critical for the differentiation of T-helper 17 (Th17) cells involved in autoimmune responses .

- Impact on TGFβ Signaling : The compound has been shown to inhibit TGFβ-dependent Smad3 phosphorylation, which is crucial for various cellular processes including fibrosis and smooth muscle cell proliferation. This inhibition results in reduced collagen production and has implications for conditions such as restenosis and fibrosis .

- Reduction of Inflammation : this compound modulates inflammatory pathways by affecting the differentiation and activity of Th17 cells, thereby providing potential therapeutic benefits in autoimmune diseases .

Table 1: Summary of Biological Activities

Efficacy in Veterinary Medicine

This compound is primarily used in veterinary settings for the treatment and prevention of cryptosporidiosis in calves. A systematic review indicated that halofuginone effectively reduces the incidence and severity of this disease:

- Case Study : In a field trial involving lambs, this compound was administered at a dosage of 100 µg/kg body weight. Results showed significant reductions in cryptosporidial infection rates compared to untreated controls .

- Efficacy Data : In vitro studies demonstrated that this compound could suppress up to 98% of C. parvum sporozoites at specific concentrations, highlighting its potent antiprotozoal activity .

Table 2: Efficacy Data from Studies

| Study Type | Dosage (µg/kg) | Infection Rate Reduction (%) | References |

|---|---|---|---|

| In vitro (HCT-8 cells) | 25 | 98.05 | |

| Field Trial (lambs) | 100 | Significant reduction |

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies:

- Acute Toxicity : Studies on mice indicated significant variations in hematology at higher doses (0.160 mg/kg and above), with a No Observed Effect Level (NOEL) established at 0.070 mg/kg/day .

- Genotoxicity : this compound produced positive results in the Ames test but negative results in several other genotoxicity assays, suggesting a need for cautious application despite its therapeutic benefits .

Table 3: Toxicological Findings

特性

IUPAC Name |

7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3.C3H6O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;1-2(4)3(5)6/h5-6,8,14-15,19,23H,1-4,7H2;2,4H,1H3,(H,5,6)/t14?,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATQERNJKZPJNX-NUNOUFIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)O.C1C[C@H](C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701002535 | |

| Record name | 2-Hydroxypropanoic acid--7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82186-71-8 | |

| Record name | 2-Hydroxypropanoic acid--7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-trans-7-Bromo-6-chloro-3-[3-(3-hydroxypiperidine-2-yl)-2-oxopropyl]-3H-chinazolin-4-one lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。